4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide
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Overview
Description
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group attached to a benzene ring, a methyl group attached to a nitrogen atom, and a pyridine ring connected via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride, N-methylamine, and 2-(2-pyridyl)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-methoxybenzenesulfonyl chloride is first reacted with N-methylamine to form an intermediate sulfonamide. This intermediate is then reacted with 2-(2-pyridyl)ethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfinamide or sulfenamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide.
Reduction: Formation of N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfinamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide: is similar to other sulfonamides such as:
Uniqueness
Structural Features: The presence of both a methoxy group and a pyridine ring distinguishes it from other sulfonamides.
Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-17(12-10-13-5-3-4-11-16-13)21(18,19)15-8-6-14(20-2)7-9-15/h3-9,11H,10,12H2,1-2H3 |
InChI Key |
FHDBYCGRZMKPAP-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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